molecular formula C9H19Cl2FN2 B12940567 (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride

Cat. No.: B12940567
M. Wt: 245.16 g/mol
InChI Key: IEKWJNIHKTXQGG-FOMWZSOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The presence of a fluorine atom and the dihydrochloride salt form make this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines .

Scientific Research Applications

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H19Cl2FN2

Molecular Weight

245.16 g/mol

IUPAC Name

(2R,4S)-2-fluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H17FN2.2ClH/c10-7-5-8(11)9(6-7)1-3-12-4-2-9;;/h7-8,12H,1-6,11H2;2*1H/t7-,8-;;/m0../s1

InChI Key

IEKWJNIHKTXQGG-FOMWZSOGSA-N

Isomeric SMILES

C1CNCCC12C[C@H](C[C@@H]2N)F.Cl.Cl

Canonical SMILES

C1CNCCC12CC(CC2N)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.